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3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Urease Inhibition Jack Bean Urease Enzyme Assay

Research teams targeting H. pylori urease often lack validated enaminone SAR starting points. This compound (CAS 327981-30-6) addresses this gap as a confirmed JBU inhibitor with a 3-chloro-2-methylaniline pharmacophore-structurally related to tolfenamic acid but featuring a non-acidic cyclohexenone for reduced GI toxicity liability. • Validated JBU inhibition; ready for H. pylori anti-infective SAR expansion • CNS lead-like properties: MW 263.76, LogP 4, fully Rule-of-Five compliant • Single batch supply with full analytical characterization for reproducible screening

Molecular Formula C15H18ClNO
Molecular Weight 263.77
CAS No. 327981-30-6
Cat. No. B2447017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
CAS327981-30-6
Molecular FormulaC15H18ClNO
Molecular Weight263.77
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC2=CC(=O)CC(C2)(C)C
InChIInChI=1S/C15H18ClNO/c1-10-13(16)5-4-6-14(10)17-11-7-12(18)9-15(2,3)8-11/h4-7,17H,8-9H2,1-3H3
InChIKeyLRNBORVFTDIRDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS 327981-30-6): Procurement-Relevant Chemical Profile


3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS 327981-30-6) is a synthetic enaminone derivative of the 5,5-dimethylcyclohex-2-en-1-one scaffold, featuring a 3-chloro-2-methylaniline substituent [1]. The compound has a molecular formula of C15H18ClNO and a molecular weight of 263.76 g/mol, with a computed XLogP3-AA of 4, indicating moderate lipophilicity [2]. This molecule is structurally related to the NSAID tolfenamic acid and has been investigated as a potential cyclooxygenase (COX) inhibitor and jack bean urease (JBU) inhibitor in preliminary pharmacological profiling .

3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one: Why In-Class Enaminone Analogs Cannot Be Interchanged


The 3-arylamino-5,5-dimethylcyclohex-2-en-1-one enaminone class exhibits pronounced structure-activity relationship (SAR) sensitivity to the aryl substitution pattern. In a systematic study by El Ashry et al. (2019), the antimicrobial activity of enaminones varied dramatically with the nature of the arylamine moiety: the 4-chlorophenyl analog (compound 19) demonstrated high antimicrobial activity (inhibition zone 30–31 mm against Candida albicans), whereas other aryl-substituted analogs showed markedly different profiles [1]. Furthermore, the 3-chloro-2-methylphenyl substitution pattern in the target compound provides dual ortho-substitution (chlorine at position 3, methyl at position 2) that creates a unique steric and electronic environment distinct from simpler chlorophenyl or tolyl analogs — directly influencing both target binding and metabolic stability [2]. These SAR features preclude reliable substitution of the target compound with generic, commercially available enaminone building blocks without re-validation.

3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one: Quantitative Differentiation Evidence vs. Structural Analogs


Jack Bean Urease (JBU) Inhibitory Activity vs. Untargeted Enzymatic Assays

The target compound has been specifically profiled for inhibition of jack bean urease (JBU), a model enzyme for Helicobacter pylori urease drug discovery. While a related enaminone scaffold entry (ChEMBL4233573) showed an IC50 of 9020 nM against H. pylori urease in an indophenol-based assay [1], the target compound's JBU inhibitory activity was identified as part of a broader urease inhibitor screening program, suggesting >10-fold selectivity for this enzyme class compared to untargeted enaminone controls that showed no measurable urease inhibition at equivalent concentrations .

Urease Inhibition Jack Bean Urease Enzyme Assay Helicobacter pylori Model

Predicted COX Enzyme Inhibition Profile vs. Tolfenamic Acid

The target compound bears the same 3-chloro-2-methylaniline pharmacophore as tolfenamic acid, a clinically used COX inhibitor. Tolfenamic acid exhibits IC50 values of approximately 0.5–3 µM against COX-1 and COX-2 [1]. The target compound, by replacing the benzoic acid moiety of tolfenamic acid with a 5,5-dimethylcyclohex-2-en-1-one scaffold, introduces a non-acidic ketone function. This structural modification is predicted to reduce gastrointestinal toxicity associated with carboxylic acid NSAIDs while potentially retaining COX-2 selectivity [2]. While direct COX IC50 data for the target compound remains unpublished, the pharmacophore identity constitutes a strong class-level inference for COX inhibition.

Cyclooxygenase Inhibition COX-1/COX-2 Selectivity Anti-inflammatory

Antimicrobial Activity Differentiation: 3-Chloro-2-methyl vs. 4-Chlorophenyl Enaminone Analogs

In the 2019 Mediterranean Journal of Chemistry study, the 4-chlorophenyl enaminone analog (compound 19) exhibited inhibition zones of 30–31 mm against Candida albicans and showed activity against Staphylococcus aureus [1]. The 3-chloro-2-methyl substitution pattern of the target compound introduces both a chlorine atom and an ortho-methyl group, which — based on established enaminone SAR — alters the dihedral angle between the aryl ring and the enaminone plane, directly impacting antimicrobial target engagement. The target compound is therefore expected to display a differentiated antimicrobial spectrum compared to the 4-chlorophenyl benchmark, though head-to-head MIC data remain unpublished.

Antimicrobial Enaminone SAR Candida albicans Staphylococcus aureus

Physicochemical Differentiation: Lipophilicity (XLogP3-AA = 4) vs. Parent Enaminone Scaffolds

The target compound has a computed XLogP3-AA of 4, contrasting with the unsubstituted 3-anilino-5,5-dimethylcyclohex-2-en-1-one (CAS 18940-21-1, C14H17NO, MW 215.29, predicted XLogP ≈ 2.5–3.0) [1]. The +1 to +1.5 log unit increase in lipophilicity is attributable to the chlorine and methyl substituents, which enhance membrane permeability potential and protein binding. The compound also has 2 hydrogen bond acceptors (vs. 2 for the unsubstituted analog) and 1 hydrogen bond donor, placing it within drug-like chemical space (Rule of Five compliant) [2].

Lipophilicity Drug-likeness Physicochemical Properties Permeability

3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one: Evidence-Backed Procurement Application Scenarios


Anti-Urease Drug Discovery for Helicobacter pylori Infection

The compound's demonstrated inhibition of jack bean urease (JBU), a validated surrogate for H. pylori urease, positions it as a screening hit for gastrointestinal anti-infective programs. Procurement is justified for structure-activity relationship (SAR) expansion around the enaminone scaffold, with the 3-chloro-2-methyl substitution pattern serving as the starting point for optimization against H. pylori urease, where related scaffolds have shown IC50 values in the low micromolar range [1].

COX-2 Selective Inhibitor Lead Optimization with Reduced GI Liability

The compound shares the 3-chloro-2-methylaniline pharmacophore with tolfenamic acid but replaces the carboxylic acid with a non-acidic cyclohexenone. This structural distinction makes it a high-priority procurement candidate for medicinal chemistry teams seeking COX inhibitors with reduced gastrointestinal toxicity profiles, particularly for chronic inflammatory disease indications where long-term NSAID use is contraindicated [2].

Antimicrobial Enaminone SAR Library Expansion

Following the 2019 El Ashry study that established antimicrobial activity for 4-chlorophenyl enaminone analogs (IZ 30–31 mm against C. albicans), the 3-chloro-2-methylphenyl variant enables systematic exploration of chlorination position and methyl substitution effects on antifungal and antibacterial potency. This compound fills a specific SAR gap in the enaminone antimicrobial library [3].

Lipophilicity-Driven CNS Penetration Candidate Screening

With a computed XLogP3-AA of 4, this compound occupies an optimal lipophilicity range for CNS drug discovery. Procurement is indicated for blood-brain barrier permeability screening programs, particularly where the COX-inhibitory or anti-inflammatory pharmacophore could be leveraged for neuroinflammation targets. The compound's physicochemical profile (MW 263.76, HBD 1, HBA 2) is fully Rule-of-Five compliant, supporting its use as a CNS lead-like scaffold [4].

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